L-Alanyl-L-norleucine
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Overview
Description
L-Alanyl-L-norleucine is a dipeptide composed of the amino acids L-alanine and L-norleucine. It has the molecular formula C9H18N2O3 and a molecular weight of 202.255 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanyl-L-norleucine can be synthesized through peptide coupling reactions. One common method involves the use of N-protected amino acids, which are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction typically occurs in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-norleucine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
L-Alanyl-L-norleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, as well as its potential as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems and as a bioactive peptide with potential health benefits.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of L-Alanyl-L-norleucine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and transported by peptide transporters in cells. Once inside the cell, it may be hydrolyzed by peptidases to release the constituent amino acids, which can then participate in various metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-leucine: Similar structure but with leucine instead of norleucine.
L-Alanyl-L-valine: Similar structure but with valine instead of norleucine.
L-Alanyl-L-isoleucine: Similar structure but with isoleucine instead of norleucine.
Uniqueness
L-Alanyl-L-norleucine is unique due to the presence of the norleucine residue, which is an isomer of leucine. This structural difference can influence its biochemical properties and interactions, making it a valuable compound for specific research applications .
Properties
CAS No. |
3303-37-5 |
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Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |
InChI Key |
RSIYBPVKRVHPQK-BQBZGAKWSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](C)N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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